Bosutinib hydrate
Beschreibung
Contextualization within Tyrosine Kinase Inhibitor Research Paradigms
Bosutinib (B1684425) monohydrate is a second-generation tyrosine kinase inhibitor (TKI). nih.gov TKIs represent a cornerstone of targeted cancer therapy, designed to block the action of tyrosine kinases, enzymes that are crucial for many cellular processes, including growth, differentiation, and apoptosis. The dysregulation of these enzymes is a common feature in many cancers.
The development of TKIs began with the success of imatinib (B729), which revolutionized the treatment of chronic myeloid leukemia (CML). nih.gov However, the emergence of resistance to imatinib spurred the development of second- and third-generation TKIs with improved potency and activity against resistant mutations. nih.gov Bosutinib falls into this second generation of inhibitors, offering a distinct profile of kinase inhibition. nih.gov Unlike some other TKIs, bosutinib shows minimal inhibition of platelet-derived growth factor receptor (PDGFR) and c-KIT, which may be associated with certain adverse effects. nih.govnih.gov
Historical Perspective on Bosutinib Monohydrate Discovery and Preclinical Development
Bosutinib, also known as SKI-606, was developed as an orally active, dual inhibitor of Src and Abl tyrosine kinases. nih.govnih.gov The rationale for its development was to create a potent agent against malignancies driven by these kinases. nih.gov Preclinical studies demonstrated that bosutinib is a potent pro-apoptotic and antiproliferative agent in CML cell lines, inhibiting Bcr-Abl mediated signaling at nanomolar concentrations. nih.gov
Early research in murine myeloid cell lines showed that bosutinib was effective against wild-type Bcr-Abl and many imatinib-resistant forms of the protein. nih.gov Specifically, it demonstrated inhibitory activity against 16 of the 18 imatinib-resistant forms of Bcr-Abl kinase expressed in these cell lines. nih.govdrugbank.com However, it was found to be ineffective against the T315I and V299L mutations. nih.govdrugbank.com Further preclinical investigations in xenograft models using K562 and KU812 CML tumor cells showed that short-term administration of bosutinib led to tumor regression. nih.gov These foundational studies supported its progression into clinical trials. nih.govnih.gov
Role as a Dual Abl/Src Kinase Inhibitor in Research Contexts
Bosutinib is distinguished by its function as a dual inhibitor of both the Abelson (Abl) and Src family kinases. nih.govdrugbank.com The Bcr-Abl fusion protein, a hallmark of Philadelphia chromosome-positive (Ph+) CML, is the primary target of Abl kinase inhibitors. nih.govdrugbank.com By inhibiting the Bcr-Abl kinase, bosutinib effectively blocks the signaling pathways that drive the proliferation of CML cells. oncotarget.com
The dual inhibition of Src family kinases is also a significant aspect of bosutinib's mechanism. Src kinases are involved in a variety of cellular signaling pathways that can contribute to cancer progression. oncotarget.com The overexpression of Src signaling has been observed in various solid tumors. aacrjournals.org Due to the structural similarities between the ATP-binding domains of Src and Abl kinases, inhibitors designed to target one often show activity against the other. nih.gov This dual inhibitory action makes bosutinib a subject of research in various cancer types beyond CML, including neuroblastoma, where aberrant activation of both Src and c-Abl has been implicated. oncotarget.com Research has shown that bosutinib can inhibit neuroblastoma cell proliferation and suppress tumor growth in preclinical models by inhibiting Src/Abl signaling and downstream pathways like PI3K/AKT/mTOR and MAPK/ERK. oncotarget.com
Detailed Research Findings
| Cell Line Type | Finding | Reference |
| Murine Myeloid Cells | Inhibited 16 of 18 imatinib-resistant forms of Bcr-Abl kinase. | nih.govdrugbank.com |
| K562 and KU812 CML Tumor Xenografts | Short-term administration caused tumor regression. | nih.gov |
| Neuroblastoma Cells | Inhibited cell proliferation and suppressed colony formation. | oncotarget.com |
| Kinase Target | Activity | Reference |
| Bcr-Abl | Potent inhibition, including many imatinib-resistant mutations (excluding T315I and V299L). | nih.govnih.govdrugbank.com |
| Src family kinases (Src, Lyn, Hck) | Potent inhibition. | drugbank.com |
| PDGFR and c-KIT | Minimal inhibition. | nih.govnih.gov |
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29Cl2N5O3.H2O/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27;/h11-14,16H,4-10H2,1-3H3,(H,30,31);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPOSPOKHGNMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238722 | |
| Record name | Bosutinib monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918639-08-4 | |
| Record name | Bosutinib monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918639-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bosutinib monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918639084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bosutinib monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((2,4-dichloro-5-methoxyphenyl)-amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)-propoxy)-3-quinoline-carbonitrile monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BOSUTINIB MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844ZJE6I55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Chemical Synthesis and Process Development of Bosutinib Monohydrate
Advanced Synthetic Routes to Bosutinib (B1684425) Monohydrate
Several synthetic pathways to bosutinib have been developed, with a focus on improving efficiency and scalability. researchgate.netsemanticscholar.orgderpharmachemica.com Early routes often involved high-temperature thermal cyclization, which could lead to impurities and reduced yields. semanticscholar.orgthieme-connect.com More recent advancements have focused on developing more practical and commercially viable processes. semanticscholar.org
A pivotal step in many synthetic routes to bosutinib is the construction of the 3-cyano-4-hydroxyquinoline core. researchgate.netthieme-connect.comresearchgate.net One key strategy involves the intramolecular cyclization of a precursor molecule. researchgate.netthieme-connect.comresearchgate.net For instance, a reported synthesis utilizes the intramolecular cyclization of 3-amino-2-(2-bromobenzoyl)-acrylonitrile to form the crucial 3-cyano-4-hydroxyquinoline intermediate. researchgate.netsemanticscholar.orgresearchgate.net This reaction is a critical bond-forming step that establishes the heterocyclic scaffold of bosutinib.
Another approach starts from 3-methoxy-4-hydroxybenzoic acid and proceeds through a series of reactions including esterification, alkylation, nitration, reduction, cyclization, chlorination, and two successive amination reactions. researchgate.netmdpi.com A separate improved route describes the synthesis of the key intermediate 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile starting from 5-bromo-2-methoxyphenol. researchgate.netresearchgate.net This pathway involves Friedel-Crafts reaction, alkylation, bromination, and cyano substitution, followed by the key intramolecular cyclization. researchgate.netresearchgate.net
A streamlined process for late-stage clinical supplies involves a three-component coupling reaction of an aniline (B41778) derivative with cyanoacetamide and triethyl orthoformate. acs.org The resulting intermediate then undergoes cyclization using phosphorus oxychloride in sulfolane (B150427) to form the core structure of bosutinib. acs.org
Efforts to optimize the synthesis of bosutinib have aimed at creating cost-effective, environmentally friendly, and scalable processes. researchgate.netresearchgate.net One optimized route, performed on a decagram scale, resulted in bosutinib with a purity of 98.9% (as determined by HPLC) over ten steps. researchgate.netsemanticscholar.org Another hectogram-scale synthesis yielded the final product with the same purity over nine steps, starting from acetovanillone. thieme-connect.comthieme-connect.com
The development of a streamlined process for isolating bosutinib monohydrate has been a significant achievement. acs.orgacs.org This process delivers the correct solid form and high purity directly from the final bond-forming step, eliminating the need for extra recrystallization or solid form conversion steps. acs.orgacs.org This was achieved by understanding the complex solid-state landscape of bosutinib and controlling the crystallization conditions. acs.org For example, using a specific solvent system like methyl isobutyl ketone (MIBK) with a controlled amount of water at temperatures above approximately 40°C favors the formation of the desired monohydrate directly, bypassing the formation of other solvates or hydrates. acs.org
An alternative synthesis route focuses on the N-alkylation of 2,4-dichloro-5-methoxyaniline (B1301479) with 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (B1437755) to produce an intermediate, which is then converted to alkali metal salts before the final alkylation step to yield bosutinib. derpharmachemica.com
| Synthetic Route Starting Material | Key Reaction Type | Scale | Overall Yield | Purity (HPLC) | Reference |
| Methyl Vanillate | Intramolecular Cyclization | Decagram | 13.7% (10 steps) | 98.9% | researchgate.netsemanticscholar.org |
| Acetovanillone | Intramolecular Cyclization | Hectogram | 18.0% (9 steps) | 98.9% | thieme-connect.comthieme-connect.com |
| 3-Methoxy-4-hydroxybenzoic Acid | Cyclization, Amination | Not Specified | Not Specified | Not Specified | researchgate.netmdpi.com |
| Aniline derivative, Cyanoacetamide | Three-component coupling, Cyclization | Not Specified | 75-82% (single step from intermediate) | >99.5% | acs.org |
| 5-Bromo-2-methoxyphenol | Intramolecular Cyclization | Hectogram | 36.9% (7 steps to intermediate) | 98.71% (intermediate) | researchgate.netresearchgate.net |
Solid-State Chemistry and Polymorphism of Bosutinib Monohydrate
The solid-state properties of an active pharmaceutical ingredient are critical for its stability, solubility, and manufacturability. Bosutinib is known to be a "promiscuous solvate former," meaning it readily forms various crystalline structures incorporating solvent molecules. acs.orgrsc.orgresearchgate.net
Extensive research has identified a rich solid-state landscape for bosutinib, comprising multiple solvated and hydrated forms, as well as an anhydrous form. rsc.orgresearchgate.netrsc.org At least 23 solvated/hydrated forms and one anhydrous form have been prepared and characterized. rsc.orgresearchgate.netrsc.org These include monohydrates (Forms I and II), a dihydrate, a heptahydrate (initially described as a hexahydrate), and various mixed solvates with solvents like isopropanol (B130326) and methanol. acs.orgrsc.orgresearchgate.net
The marketed form of bosutinib is a monohydrate, specifically Form I, which is considered the most thermodynamically stable form under ambient conditions. rsc.org The existence of these various forms necessitates careful control over the manufacturing and crystallization processes to consistently produce the desired monohydrate. acs.orgacs.org
The high propensity of bosutinib to form solvates is attributed to its molecular structure, which has unused hydrogen bonding capabilities. rsc.orgresearchgate.netrsc.org The solvent molecules are incorporated into the crystal lattice to satisfy these potential hydrogen bonds, leading to the formation of stable solvated structures. rsc.orgresearchgate.netrsc.org The stability of these different solid forms is dependent on factors such as temperature and water/solvent activity. acs.orgrsc.org For instance, the monohydrate can convert to a hexahydrate in the presence of high water activity. acs.org
The stability of the various forms has been compared using theoretical calculations of packing efficiency and the binding energy of the solvent in the crystal lattice, as well as experimental methods like differential scanning calorimetry. rsc.orgresearchgate.netrsc.org
The specific solid form of bosutinib obtained is highly dependent on the crystallization conditions, including the solvent system, temperature, and water content. acs.orgrsc.orggoogle.com Crystallization from a wide array of solvents often results in different solvated structures, and it has been challenging to crystallize bosutinib without solvent incorporation. rsc.orgresearchgate.net
Iii. Molecular and Cellular Mechanisms of Action of Bosutinib Monohydrate
Primary Kinase Target Engagement: Bcr-Abl Tyrosine Kinase Inhibition
The hallmark of CML is the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. tandfonline.compatsnap.com This translocation creates the BCR-ABL fusion gene, which encodes a constitutively active Bcr-Abl tyrosine kinase. nih.govtandfonline.compatsnap.com This aberrant kinase is the primary driver of leukemogenesis in CML, making it a critical therapeutic target. tandfonline.com Bosutinib (B1684425) is a second-generation tyrosine kinase inhibitor (TKI) that potently inhibits the Bcr-Abl kinase. nih.govoncotarget.com It has demonstrated efficacy in patients with CML who are resistant or intolerant to earlier TKIs like imatinib (B729). nih.govtandfonline.com
Bosutinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of the Bcr-Abl protein. patsnap.compatsnap.comnih.gov By occupying this site, bosutinib blocks the access of ATP, the natural substrate, thereby preventing the transfer of a phosphate (B84403) group to tyrosine residues on various downstream signaling proteins. patsnap.compatsnap.com This action effectively abrogates the kinase's enzymatic activity. oncotarget.compatsnap.com Unlike imatinib, which primarily recognizes the inactive conformation of the Abl kinase domain, bosutinib can target the active conformation. oncotarget.com This characteristic contributes to its potency and its ability to inhibit many imatinib-resistant Bcr-Abl mutants. oncotarget.comnih.gov
A key consequence of bosutinib's binding to the Bcr-Abl kinase is the inhibition of its autophosphorylation. nih.govcancer.gov Autophosphorylation is a critical step for the full activation of the Bcr-Abl kinase and for the subsequent phosphorylation of its downstream targets. By preventing this process, bosutinib effectively shuts down the constitutive signaling cascade that promotes uncontrolled cell proliferation and survival in CML cells. nih.govnih.govtandfonline.com Studies have shown that significantly lower concentrations of bosutinib are needed to inhibit Bcr-Abl phosphorylation compared to imatinib. nih.govresearchgate.net
Src Family Kinase (SFK) Inhibition by Bosutinib Monohydrate
In addition to its potent activity against Bcr-Abl, bosutinib is also a powerful inhibitor of the Src family of non-receptor tyrosine kinases (SFKs). nih.govtandfonline.comoncotarget.com This dual inhibition is a distinguishing feature of bosutinib and contributes to its broad spectrum of activity. nih.govcancer.gov SFKs are involved in a multitude of cellular processes, including cell growth, differentiation, migration, and survival. nih.govpatsnap.com
Bosutinib demonstrates potent inhibitory activity against several members of the Src family, most notably Src, Lyn, and Hck. tandfonline.compatsnap.comcancer.govgraphyonline.com The IC50 value, which represents the concentration of a drug required to inhibit a specific biological process by 50%, highlights bosutinib's potency. For instance, in a cell-free enzymatic assay, bosutinib inhibited Src with an IC50 of 1.2 nM. oncotarget.com The inhibition of these specific SFKs is significant because they can be activated by the Bcr-Abl oncoprotein and are implicated in the progression of CML and other malignancies. nih.govpatsnap.com
The Bcr-Abl oncoprotein can interact with and activate SFKs like Lyn and Hck through both phosphorylation and direct binding. nih.gov This interaction contributes to the complex network of signaling pathways that are dysregulated in CML. By inhibiting these SFKs, bosutinib can modulate downstream signaling pathways that are crucial for leukemic cell function. tandfonline.com This dual inhibition of both Bcr-Abl and SFKs may be beneficial in overcoming certain types of resistance that can emerge during TKI therapy. nih.gov
Downstream Cellular Pathway Disruption
The inhibition of Bcr-Abl and Src family kinases by bosutinib leads to the disruption of multiple downstream cellular pathways that are essential for the malignant phenotype. nih.govtandfonline.compatsnap.com These pathways control critical cellular functions such as proliferation, adhesion, and apoptosis (programmed cell death). tandfonline.com
By blocking the constitutive kinase activity of Bcr-Abl, bosutinib effectively halts the downstream signaling cascades that promote uncontrolled cell division and survival of leukemic cells. tandfonline.compatsnap.com This ultimately leads to the induction of apoptosis in CML cells. patsnap.comcancer.gov The disruption of these oncogenic pathways is the fundamental basis for the therapeutic effect of bosutinib in CML. tandfonline.compatsnap.com Furthermore, the inhibition of SFKs by bosutinib can interfere with signaling pathways related to cell adhesion and migration, potentially impacting the spread and survival of cancer cells. nih.gov
Inhibition of Cell Proliferation in Malignant Models
Bosutinib has been shown to effectively inhibit the proliferation of various malignant cell lines in preclinical studies. europa.eueuropa.eu In models of CML, bosutinib demonstrates potent anti-proliferative activity. nih.gov It has been observed to inhibit the growth of established CML cell lines, Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) cell lines, and primary CML cells derived from patients. europa.eueuropa.eu
Furthermore, bosutinib has shown efficacy against a majority of imatinib-resistant forms of BCR-ABL expressed in murine myeloid cell lines, inhibiting 16 out of 18 tested variants. europa.eueuropa.eu In vivo studies using nude mice have confirmed these findings, showing that bosutinib treatment can reduce the size of CML tumors and inhibit the growth of tumors expressing imatinib-resistant BCR-ABL mutations. europa.eueuropa.eu The anti-proliferative effects of bosutinib have also been noted in other cancer types, such as head and neck squamous cell carcinoma (HNSCC), where it has been shown to decrease cell proliferation in a panel of HNSCC-derived cell lines. mdpi.com
Table 1: Effect of Bosutinib on Cell Proliferation in Malignant Cell Lines
| Cell Line Type | Observation | Reference |
|---|---|---|
| Established CML cell lines | Inhibition of proliferation and survival. europa.eueuropa.eu | europa.eueuropa.eu |
| Ph+ ALL cell lines | Inhibition of proliferation and survival. europa.eueuropa.eu | europa.eueuropa.eu |
| Patient-derived primary primitive CML cells | Inhibition of proliferation and survival. europa.eueuropa.eu | europa.eueuropa.eu |
| Imatinib-resistant murine myeloid cell lines | Inhibited 16 of 18 imatinib-resistant forms of BCR-ABL. europa.eueuropa.eu | europa.eueuropa.eu |
| HNSCC-derived cell lines | Decreased cell proliferation. mdpi.com | mdpi.com |
Induction of Apoptosis in Malignant Cell Lines
A key mechanism through which bosutinib exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death, in malignant cells. europa.eupatsnap.com By inhibiting the BCR-ABL kinase, bosutinib effectively blocks the downstream signaling pathways that promote the survival of leukemic cells. patsnap.com This disruption leads to the activation of the apoptotic cascade. ncats.iopatsnap.com
Studies have demonstrated that bosutinib induces apoptosis in CML cells. patsnap.com In head and neck squamous cell carcinoma (HNSCC) cell lines, bosutinib has also been shown to induce cell death by apoptosis, with the effect being more pronounced in the more sensitive cell lines. mdpi.com For instance, in bosutinib-sensitive HNSCC cell lines, the concentration of bosutinib that caused a 75% decrease in cell viability also resulted in a similar level of apoptotic cell death. mdpi.com Research on the K562 CML cell line has shown that bosutinib treatment significantly increases the percentage of cells undergoing early apoptosis. nih.gov
Table 2: Induction of Apoptosis by Bosutinib in Malignant Cell Lines
| Cell Line | Key Findings | Reference |
|---|---|---|
| CML cells | Induces apoptosis through inhibition of Bcr-Abl kinase. patsnap.com | patsnap.com |
| HNSCC cell lines | Induces apoptosis, particularly in sensitive cell lines. mdpi.com | mdpi.com |
| K562 (CML) | Significantly increased the number of cells in early apoptosis. nih.gov | nih.gov |
Interference with DNA Repair Mechanisms
The inhibition of the Bcr-Abl kinase by bosutinib also leads to interference with DNA repair mechanisms within malignant cells. patsnap.com The abnormal kinase activity of BCR-ABL is known to contribute to genomic instability and the inhibition of DNA repair, which are hallmarks of CML progression. clinicaltrials.gov By blocking BCR-ABL, bosutinib can disrupt these processes, contributing to the reduction of the leukemic cell burden. patsnap.com While the primary mechanism of bosutinib is kinase inhibition, the downstream consequences include impacting the cell's ability to repair DNA damage, which can further sensitize cancer cells to apoptosis. drugbank.compatsnap.com
Modulation of Cell Growth, Survival, and Differentiation Pathways
Bosutinib's therapeutic effects are rooted in its ability to modulate multiple signaling pathways that are crucial for the growth, survival, and differentiation of cancer cells. patsnap.comnih.gov The primary target, the BCR-ABL kinase, is a central node in pathways that drive the malignant behavior of CML cells. patsnap.com Inhibition of this kinase by bosutinib disrupts these oncogenic signals. patsnap.com
In addition to its effects on BCR-ABL, bosutinib's inhibition of Src family kinases (SFKs) like Src, Lyn, and Hck further contributes to its anti-leukemic activity. patsnap.comnih.gov SFKs are involved in a wide array of cellular processes, including cell growth and survival. patsnap.comnih.gov In some contexts, bosutinib has been shown to promote differentiation. For example, in HL-60 cells, a model for a subtype of non-APL AML, bosutinib enhanced RA-induced differentiation. nih.gov Furthermore, bosutinib has been observed to stimulate macrophage survival and function, suggesting a broader impact on the tumor microenvironment and host immune response. biorxiv.orgnih.gov
Modulation of Additional Kinases and Receptors
While bosutinib is primarily recognized for its potent inhibition of BCR-ABL and Src family kinases, it also modulates the activity of other kinases and receptors, albeit to varying degrees. europa.eubccancer.bc.cageneesmiddeleninformatiebank.nl
Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit Inhibition
Bosutinib exhibits minimal inhibitory activity against the platelet-derived growth factor receptor (PDGFR) and c-Kit. europa.eueuropa.eubccancer.bc.ca This limited activity against PDGFR and c-Kit distinguishes it from some other tyrosine kinase inhibitors. oncologynewscentral.combccancer.bc.ca
Lower Activity Against Select Serine-Threonine Kinases (e.g., Protein Kinase A, CK1, CK2)
Bosutinib has demonstrated lower activity against certain serine-threonine kinases, such as protein kinase A, casein kinase 1 (CK1), and casein kinase 2 (CK2). nih.govtandfonline.com While its primary targets are tyrosine kinases, some studies have indicated that bosutinib can also block several other serine-threonine kinases, including AKT, cyclin-dependent kinase 2, and apoptosis-linked serine/threonine kinase, following exposure to the drug. nih.gov
Iv. Drug Target Interactions and Structural Insights
Elucidation of Binding Conformations with Kinase Domains (e.g., Bcr-Abl, WEE1 Kinase Domain)
Bosutinib (B1684425) monohydrate is a potent inhibitor of multiple tyrosine kinases, and its efficacy is rooted in its specific binding interactions within the ATP-binding pocket of these enzymes. Structural studies have provided detailed insights into its mechanism of action, particularly with its primary target, the Bcr-Abl kinase, and other kinases like the WEE1 kinase domain.
Bcr-Abl Kinase Domain: Bosutinib is recognized for its versatile binding to the Abl kinase domain of the Bcr-Abl fusion protein. patsnap.comdrugbank.com It is classified as an ATP-competitive inhibitor. patsnap.com A key feature of bosutinib's interaction is its ability to bind to the Abl kinase domain in both its active and inactive conformations. researchgate.net This contrasts with first-generation inhibitors like imatinib (B729), which primarily stabilize the inactive "DFG-out" conformation. Dasatinib (B193332), another second-generation inhibitor, preferentially binds to the active "DFG-in" conformation. researchgate.net Bosutinib, however, demonstrates the flexibility to bind to both, which may contribute to its effectiveness against a range of imatinib-resistant mutations. researchgate.net
In its binding, the 4-anilino-3-quinolinecarbonitrile core of bosutinib occupies the adenine-binding region of the ATP pocket. The 2,4-dichloro-5-methoxyphenyl group extends into a hydrophobic pocket, while the N-methylpiperazine side chain projects towards the solvent-exposed region. researchgate.net This binding mode is similar to that of dasatinib, but with key differences in how it interacts with specific residues, allowing it to overcome some forms of resistance. researchgate.net For instance, while it inhibits 16 of 18 imatinib-resistant forms of Bcr-Abl expressed in cell lines, it does not inhibit the T315I and V299L mutations. nih.gov
WEE1 Kinase Domain: The Wee1 kinase is a critical regulator of the G2-M cell cycle checkpoint. medchemexpress.comnih.gov While bosutinib itself is primarily known as a Bcr-Abl and Src family kinase inhibitor, an isomer of bosutinib has been identified as a ligand with high binding affinity for both Wee1 and Wee2 kinases. medchemexpress.com Isothermal titration calorimetry (ITC) studies revealed that this bosutinib isomer binds to the Wee1 kinase domain with a dissociation constant (Kd) of 43.7 ± 10.0 nM and to the Wee2 kinase domain with a Kd of 4.7 ± 2.3 nM. medchemexpress.com However, in cellular assays, the bosutinib isomer was the least active compound tested against various cell lines when compared to other Wee1 inhibitors like MK-1775, with IC50 values ranging from 1.6 to 3.9 μM. nih.gov
Structure-Activity Relationship (SAR) Studies of Bosutinib Derivatives and Analogs
The development and optimization of bosutinib have been guided by extensive structure-activity relationship (SAR) studies. These investigations focus on modifying the core structure of bosutinib to enhance potency, improve selectivity, and overcome mechanisms of drug resistance.
Key structural features of the bosutinib molecule are critical for its inhibitory activity:
Quinoline-3-carbonitrile Scaffold: This core structure serves as the hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.
Anilino Linker at C4: The (2,4-dichloro-5-methoxyphenyl)amino group at the 4-position is essential for high-potency inhibition. Modifications to this ring system significantly impact the inhibitor's affinity and selectivity.
Researchers have synthesized and evaluated numerous bosutinib derivatives. For example, one study focused on developing a hydroxylamine-bearing analog of bosutinib to overcome multidrug resistance mediated by P-glycoprotein (P-gp) overexpression. acs.org The resulting compound, 16a , showed a reduced P-gp efflux ratio compared to bosutinib and potent activity in a multidrug-resistant cell line. While bosutinib was more potent against the non-resistant K562 cell line, compound 16a demonstrated a more than 300-fold improvement in relative resistance in the P-gp overexpressing K562/Dox cell line. acs.org
Another area of exploration has been the synthesis of analogs to broaden the therapeutic applications of bosutinib. researchgate.net The synthesis process itself has been a subject of research, with new and improved routes developed to produce bosutinib and its key intermediates on a large scale, ensuring cost-effectiveness and high purity. researchgate.netresearchgate.net These synthetic advancements facilitate the generation of novel analogs for further SAR studies.
| Compound | Modification from Bosutinib | Key Finding | Reference |
| Compound 16a | Hydroxylamine-bearing analog | Reduced P-gp efflux; potent in MDR cell line | acs.org |
| Bosutinib Isomer | Isomeric form | High binding affinity for WEE1/WEE2 kinase domains | medchemexpress.com |
Computational Modeling and Molecular Dynamics Simulations of Ligand-Protein Complexes
Computational methods, including molecular dynamics (MD) simulations, are powerful tools for understanding the dynamic nature of drug-target interactions at an atomic level. frontiersin.org These techniques have been applied to study the binding of bosutinib to its kinase targets, providing insights that complement experimental data.
A notable study employed MD simulations to investigate the conformational plasticity of the salt-inducible kinase 2 (SIK2) active pocket when bound to bosutinib. nih.gov The simulations, run for up to 500 nanoseconds for each complex, revealed that bosutinib could form stable complexes with SIK2 in various conformations of the P-loop and activation loop. nih.gov The binding affinity was calculated using the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) method, which determined that hydrophobic interactions were the dominant factor in the strong binding between bosutinib and SIK2. nih.gov These simulations also showed how the conformation of the αC-helix was influenced by the activation loop's state. nih.gov
The general workflow for such simulations involves several steps:
System Preparation: Obtaining the crystal structure of the protein-ligand complex or docking the ligand into the protein's binding site.
Parameterization: Generating force field parameters for the ligand (bosutinib) that are compatible with the protein force field.
Solvation and Ionization: Placing the complex in a simulation box with explicit solvent (water) and adding ions to neutralize the system.
Minimization and Equilibration: Minimizing the energy of the system to remove steric clashes, followed by a period of equilibration where temperature and pressure are stabilized. github.com
Production Simulation: Running the simulation for a desired length of time (nanoseconds to microseconds) to observe the dynamic behavior of the complex. frontiersin.org
Analysis: Analyzing the resulting trajectory to calculate properties like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bonds, and binding free energies. youtube.com
These computational studies are crucial for rationalizing the binding modes observed in crystal structures, predicting the impact of mutations on drug binding, and guiding the design of new inhibitors with improved affinity and selectivity. nih.gov
Comprehensive Kinase Profiling and Selectivity Analysis
A critical aspect of characterizing a kinase inhibitor is understanding its selectivity across the human kinome. Bosutinib has been subjected to comprehensive kinase profiling to determine its spectrum of activity. It is known as a dual inhibitor of the Src and Abl tyrosine kinases. nih.govnih.govpharmgkb.org
Extensive screening against a large panel of kinases has provided a quantitative measure of bosutinib's selectivity. The KINOMEscan™ platform, for instance, has been used to assess the binding of bosutinib to hundreds of human kinases. guidetopharmacology.org The results are often expressed as dissociation constants (Kd) or as a percentage of control, indicating the strength of the interaction.
Bosutinib demonstrates high potency against ABL1 and SRC family kinases (including SRC, LYN, HCK). patsnap.comnih.gov Its activity against various imatinib-resistant Bcr-Abl mutants is a key clinical feature. nih.gov Profiling data shows potent inhibition (low nanomolar Kd values) of several ABL1 mutants such as F317L, Y253F, M351T, Q252H, and E255K. guidetopharmacology.org
Importantly, bosutinib exhibits limited activity against certain other kinases like the platelet-derived growth factor receptor (PDGFR) and KIT. nih.govbccancer.bc.ca This distinct selectivity profile is thought to contribute to its specific clinical characteristics, potentially explaining lower rates of certain adverse effects like myelosuppression and pleural effusion compared to other tyrosine kinase inhibitors. nih.gov
The table below summarizes the binding affinity of bosutinib for a selection of kinases, as determined by KINOMEscan assays. A lower Kd value indicates a stronger binding interaction.
| Target Kinase | Gene Symbol | Kd (nM) | Reference |
| ABL1 (F317L)-phosphorylated | ABL1 | 0.0 | guidetopharmacology.org |
| ABL1 (Y253F)-phosphorylated | ABL1 | 0.0 | guidetopharmacology.org |
| ABL1 (M351T)-phosphorylated | ABL1 | 0.0 | guidetopharmacology.org |
| ABL1 (Q252H)-phosphorylated | ABL1 | 0.0 | guidetopharmacology.org |
| ABL1 (E255K)-phosphorylated | ABL1 | 0.0 | guidetopharmacology.org |
| ABL1-phosphorylated | ABL1 | 0.1 | guidetopharmacology.org |
| ABL1 (H396P)-phosphorylated | ABL1 | 0.1 | guidetopharmacology.org |
| Src kinase | SRC | 1.0 | medchemexpress.com |
| Abl kinase | ABL1 | 1.2 | medchemexpress.com |
This detailed profiling confirms bosutinib's primary targets and provides a basis for understanding its biological activity and for the rational design of future kinase inhibitors.
V. Preclinical Pharmacological Investigations of Bosutinib Monohydrate
In Vitro Cellular Activity Studies
The in vitro activity of bosutinib (B1684425) has been characterized through a series of studies on various cancer cell lines. These studies have been crucial in elucidating its mechanism of action and its spectrum of activity.
Bosutinib has demonstrated potent anti-proliferative activity against a range of cancer cell lines, particularly those driven by the Bcr-Abl kinase, which is characteristic of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL). nih.govahajournals.org In Bcr-Abl-positive leukemia cell lines such as KU812, K562, and MEG-01, bosutinib significantly inhibits proliferation, with IC50 values (the concentration required to inhibit 50% of cell proliferation) of 5 nM, 20 nM, and 20 nM, respectively. ahajournals.org It also shows activity against the p190Bcr-Abl expressing SupB15 cell line, derived from a Ph+ ALL patient, with an IC50 of approximately 0.13 μM. frontiersin.org
Beyond leukemia, bosutinib's effects have been studied in breast cancer cell lines. In MCF-7 cells, a model for estrogen-positive breast cancer, bosutinib has been shown to reduce cell viability. nih.govnih.govencyclopedia.pub While it does not significantly inhibit the proliferation of breast cancer cells on its own, it has been found to decrease their motility and invasion at an IC50 of approximately 250 nM. ahajournals.org One study noted that a formulation of bosutinib as lipid nanoparticles (BOS-LNPs) resulted in a significant reduction in MCF-7 cell viability across a range of concentrations. nih.gov
Bosutinib is recognized as a proapoptotic agent, capable of inducing programmed cell death in malignant cells. nih.gov In human CML K562 cells, treatment with bosutinib alone at a concentration of 250 nM significantly increased the percentage of cells in early apoptosis to 34.1%. portico.org Further studies have confirmed that bosutinib induces apoptosis, as evidenced by cell viability and cell cycle arrest assays in K562 cells. portico.org The mechanism of action involves the arrest of the cell cycle in the G2/M phase. portico.org While bosutinib is a potent inducer of apoptosis, it has also been observed to promote autophagy, another form of programmed cell death. ahajournals.org In MCF-7 cells, biotin-modified bosutinib-loaded liposomes have been shown to cause apoptosis. explorationpub.com
Studies have indicated that bosutinib exhibits selective cytotoxicity, meaning it is more toxic to cancer cells than to normal, healthy cells. This selectivity is largely attributed to its targeted inhibition of specific kinases that are overactive in cancer cells. For example, bosutinib potently inhibits the proliferation of Bcr-Abl-positive leukemia cell lines but does not have the same effect on Bcr-Abl-negative lines such as Molt-4, HL-60, and Ramos. ahajournals.org Furthermore, formulations of bosutinib into lipid nanoparticles have been shown to produce a reproducible product with improved selective cytotoxicity in cancer cell lines. nih.govnih.govencyclopedia.pub
In Vivo Efficacy in Non-Human Preclinical Models
Following promising in vitro results, the efficacy of bosutinib has been tested in various non-human preclinical models to evaluate its therapeutic potential in a living organism.
Bosutinib has demonstrated significant efficacy in murine xenograft models, where human cancer cells are implanted into mice. In models using CML tumor xenografts, such as those with K562 and KU812 cells, short-term administration of bosutinib led to tumor regression. nih.gov Specifically, in mice with K562 tumor xenografts, oral administration of bosutinib for five days suppressed tumor growth in a dose-dependent manner. ahajournals.org At a dose of 100 mg/kg, large tumors were eradicated, and at 150 mg/kg, the mice became tumor-free without showing signs of overt toxicity. ahajournals.org Bosutinib treatment also reduced the size of CML tumors in nude mice and inhibited the growth of murine myeloid tumors that express imatinib-resistant forms of Bcr-Abl. ahajournals.orgfrontiersin.org
More recently, the therapeutic potential of bosutinib has been explored in non-oncological conditions, including neurological diseases. In experimental mouse models of intracerebral hemorrhage (ICH), bosutinib has been shown to inhibit salt-inducible kinase-2 (SIK-2), which in turn attenuates inflammation and reduces brain injury. nih.gov Intranasal administration of bosutinib, either one or six hours after ICH induction, was found to decrease brain edema and improve neurological function. ahajournals.orgnih.govnih.gov This protective effect is thought to be mediated, at least in part, by the CRTC3/CREB/NF-κB pathway. ahajournals.org
In the context of neurodegeneration, preclinical studies have suggested that bosutinib may be beneficial. It has been tested for its potential in treating α-synucleinopathies and tauopathies. encyclopedia.pub Preclinical evidence demonstrated that bosutinib can alleviate the pathology associated with Dementia with Lewy Bodies (DLB). In animal models, bosutinib was found to enter the brain, clear misfolded proteins like alpha-synuclein (B15492655) and tau, reduce inflammation, and improve motor and cognitive behavior.
Metabolic Stability Studies in Preclinical Systems (e.g., Human Liver Microsomes)
The metabolic stability of a drug candidate is a critical parameter assessed during preclinical development, as it influences its half-life and oral bioavailability. For bosutinib monohydrate, in vitro studies using human liver microsomes (HLMs) have been instrumental in characterizing its metabolic profile.
Research has consistently identified the cytochrome P450 (CYP) 3A4 isoenzyme as the primary enzyme responsible for the metabolism of bosutinib. cancercareontario.cafda.govamegroups.orghpfb-dgpsa.caeuropa.eu In vitro investigations have shown that while CYP3A4 extensively metabolizes bosutinib, other major CYP isozymes—including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1—demonstrated no significant metabolism of the compound. amegroups.orgeuropa.eu
The primary metabolites identified in plasma are the result of oxidation and demethylation processes. These include oxydechlorinated bosutinib (M2) and N-desmethylated bosutinib (M5), which are considered the major circulating metabolites. drugbank.comnih.gov A minor circulating metabolite, bosutinib N-oxide (M6), has also been identified. drugbank.comnih.gov Importantly, these metabolites have been found to be pharmacologically inactive. drugbank.comnih.gov
Quantitative assessment of bosutinib's metabolic stability in HLMs has been performed to determine its intrinsic clearance (CLint) and in vitro half-life (t½). One study, utilizing a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, incubated bosutinib with HLM and an NADPH-cofactor to initiate metabolic reactions. mdpi.comnih.gov The findings from this assessment indicated that bosutinib has a high intrinsic clearance and a short in vitro half-life. nih.govscispace.comnih.govdntb.gov.ua These results suggest that the liver is capable of rapidly metabolizing and eliminating the drug. nih.govscispace.comnih.govdntb.gov.ua
The key parameters from this metabolic stability study are summarized in the table below.
Table 1: Metabolic Stability of Bosutinib in Human Liver Microsomes
| Parameter | Value | Implication |
|---|---|---|
| In vitro half-life (t½) | 20.21 minutes nih.govnih.govdntb.gov.ua | Indicates rapid metabolism in the liver. |
This high hepatic clearance is consistent with bosutinib's known low bioavailability and extensive first-pass metabolism. amegroups.org The data generated from these preclinical microsomal stability studies are crucial for predicting the in vivo pharmacokinetic behavior of bosutinib and understanding its susceptibility to drug-drug interactions involving CYP3A4 inhibitors and inducers. fda.govamegroups.org
Vi. Mechanisms of Resistance and Overcoming Strategies
Molecular Basis of Bcr-Abl Kinase Domain Mutations Conferring Resistance
The most studied mechanism of resistance to TKIs involves point mutations within the kinase domain of the Bcr-Abl fusion protein. nih.gov These mutations can interfere with the binding of TKIs, leading to a resurgence of kinase activity and disease progression. nih.govashpublications.org It is estimated that kinase domain mutations are responsible for approximately 50% of TKI resistance cases in the early chronic phase of CML and a majority of cases in the advanced stages of the disease. ehaweb.org
Different TKIs have distinct binding characteristics, which influences the spectrum of resistance mutations. nih.gov Bosutinib (B1684425) monohydrate exhibits features of both type I and type II inhibitors. nih.gov The development of resistance is often a result of the selection of pre-existing leukemic clones harboring these mutations. ashpublications.org Over 50 different mutations conferring resistance to imatinib (B729) have been identified. nih.gov
The location of the mutation within the kinase domain can impact its effect. Mutations are found in various domains, including the ATP binding P-loop, the direct TKI binding site, the C-loop, and the A-loop. researchgate.net
Specific Resistance Mutations Inhibited by Bosutinib Monohydrate
Bosutinib monohydrate has demonstrated efficacy against a majority of imatinib-resistant Bcr-Abl mutations. nih.govdrugbank.comresearchgate.net Preclinical studies in murine myeloid cell lines showed that bosutinib inhibited 16 out of 18 imatinib-resistant forms of Bcr-Abl. nih.govdrugbank.comeuropa.eu
Clinical data has further substantiated these findings. In patients who were previously treated with imatinib and subsequently with nilotinib (B1678881) and/or dasatinib (B193332), bosutinib showed similar rates of complete hematologic response (CHR) and major cytogenetic response (MCyR) in patients with and without mutations. nih.gov Notably, bosutinib has demonstrated activity against mutations that confer resistance to other second-generation TKIs, such as the dasatinib-resistant F317L mutation and the nilotinib-resistant Y253H and F359C/I/V mutations. nih.govnih.gov
Table 1: Bcr-Abl Kinase Domain Mutations Inhibited by Bosutinib Monohydrate
| Mutation | TKI(s) Conferring Resistance | Bosutinib Activity |
| F317L | Dasatinib | Active |
| Y253H | Nilotinib | Active |
| F359C/I/V | Nilotinib | Active |
This table is based on available preclinical and clinical data and may not be exhaustive.
Resistance Mutations Not Inhibited by Bosutinib Monohydrate (e.g., T315I, V299L)
Despite its broad activity, bosutinib monohydrate is not effective against all Bcr-Abl kinase domain mutations. The most notable resistance mutations are T315I and V299L. nih.govdrugbank.comnih.govdrugbank.comspandidos-publications.com The T315I mutation, often referred to as the "gatekeeper" mutation, confers a high level of resistance to imatinib, dasatinib, nilotinib, and bosutinib. nih.govnih.gov This is due to a structural change in the ATP-binding pocket that prevents these TKIs from binding effectively. ehaweb.org Similarly, the V299L mutation also confers resistance to bosutinib. nih.govdrugbank.comspandidos-publications.com
Role of Src Kinases in Bcr-Abl-Independent Resistance Mechanisms
Bcr-Abl-independent resistance mechanisms are responsible for a significant portion of TKI treatment failures, accounting for 20-40% of resistant cases. nih.gov In these instances, leukemia cells persist and proliferate despite effective inhibition of the Bcr-Abl kinase. nih.gov One of the key pathways implicated in this form of resistance involves the Src family of kinases.
Src family kinases, including Lyn, Hck, and Fgr, play critical roles in signaling pathways that promote cell growth, survival, and differentiation. spandidos-publications.compatsnap.com In the context of CML, activation of these kinases can provide an alternative survival signal for leukemic cells, bypassing the need for Bcr-Abl activity. nih.gov Overexpression and/or activation of Lyn and Hck have been observed in leukemia cells from CML patients who have progressed on imatinib therapy. spandidos-publications.com Bosutinib's dual inhibition of both Src and Abl kinases makes it a potentially effective agent in overcoming this form of resistance. hpfb-dgpsa.ca
Preclinical Strategies to Mitigate or Overcome Tyrosine Kinase Inhibitor Resistance
The development of novel agents and combination therapies is a key focus of preclinical research to address TKI resistance. One strategy involves the use of third-generation TKIs, like ponatinib, which are designed to inhibit the T315I mutation. nih.gov Another approach is the development of allosteric inhibitors, such as asciminib, which bind to a different site on the Bcr-Abl protein and can be effective against certain resistance mutations. ashpublications.org
Combination therapies are also being explored. For instance, combining TKIs with inhibitors of other signaling pathways, such as the PI3K/AKT/mTOR pathway, has shown promise in preclinical models. nih.gov The co-treatment of CML primary cells with nilotinib and a PI3K inhibitor was found to inhibit cell growth and increase apoptosis. nih.gov
Mechanistic Studies of Synergistic Approaches with Other Molecular Agents (In Vitro/Preclinical)
Several preclinical studies have investigated the synergistic effects of combining bosutinib with other agents to enhance its anti-leukemic activity and overcome resistance.
Combination with Dasatinib: In vitro studies have shown that the combination of bosutinib and dasatinib has synergistic effects in inducing growth inhibition and apoptosis in various CML cell lines, including those harboring the T315I mutation. nih.gov This synergistic effect was also observed in primary CML cells. nih.gov
Combination with PI3Kα Inhibitors: In head and neck squamous cell carcinoma (HNSCC) cell lines with mutations in the PIK3CA gene, the combination of bosutinib with the PI3Kα inhibitor alpelisib (B612111) demonstrated a synergistic effect in reducing cell viability. mdpi.com
Combination with Mitoxantrone (B413): In the context of bacterial infections, co-treatment with bosutinib and the chemotherapeutic agent mitoxantrone resulted in an additive effect on bacterial clearance in vitro and in vivo, suggesting a potential role in boosting host innate immunity. acs.org
Combination with Pemetrexed: Preclinical data suggests that Src inhibitors like bosutinib may act synergistically with the antifolate drug pemetrexed. mdpi.com The proposed mechanism is that the Src inhibitor prevents the upregulation of thymidylate synthase (TS) induced by pemetrexed, thereby overcoming a mechanism of resistance to pemetrexed. mdpi.com
Combination with Trametinib (B1684009): The combination of bosutinib and the MEK inhibitor trametinib has shown synergistic effects in suppressing the growth of non-small cell lung cancer (NSCLC) cells, both in vitro and in vivo. researchgate.net
Vii. Advanced Analytical Methodologies for Bosutinib Monohydrate Research
Quantitative Determination Methods in Biological Research Matrices
The quantitative analysis of bosutinib (B1684425) in biological samples such as plasma, serum, and tissue homogenates is crucial for preclinical research. Various analytical methods have been developed and validated to meet the demands of sensitivity, specificity, and throughput required for these studies.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its advanced version, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are the predominant techniques for the bioanalysis of bosutinib. researchgate.netnih.gov These methods offer high sensitivity and selectivity, allowing for the detection and quantification of low concentrations of the analyte in complex biological matrices.
Several UPLC-MS/MS methods have been developed and validated for the determination of bosutinib in various preclinical models. For instance, a method for quantifying bosutinib in rat plasma utilized a simple protein precipitation for sample preparation and achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL, with a linear range of 0.1–500 ng/mL. researchgate.netnih.gov This method demonstrated good accuracy and precision, with intra- and inter-day variations below 9.7% and accuracy ranging from -8.1% to 8.8%. researchgate.netnih.gov The extraction recovery for bosutinib was reported to be between 75.6% and 85.6%. researchgate.netnih.gov
Another sensitive and rapid UPLC-MS/MS method was developed for the determination of bosutinib in both mice plasma and tissue. rsc.orgresearchgate.net This method also employed a protein precipitation procedure and had a broader linear range of 5–3000 ng/mL with an LLOQ of 5.0 ng/mL. rsc.orgresearchgate.net The short analytical run time of 3.0 minutes makes it suitable for high-throughput pharmacokinetic and tissue distribution studies. rsc.orgresearchgate.net
A rapid LC-MS/MS method for bosutinib quantification in human liver microsomes was developed with a linearity range of 5–200 ng/mL. nih.govnih.gov This method, validated according to the European Medicines Agency guidelines, showed intra- and inter-day accuracy and precision values of less than 4%. nih.govnih.gov
Below is a table summarizing the key parameters of various reported LC-MS/MS and UPLC-MS/MS methods for bosutinib analysis.
| Parameter | Method 1 (Rat Plasma) researchgate.netnih.gov | Method 2 (Mice Plasma & Tissue) rsc.orgresearchgate.net | Method 3 (Human Liver Microsomes) nih.govnih.gov |
| Technique | UPLC-MS/MS | UPLC-MS/MS | LC-MS/MS |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Protein Precipitation |
| Linear Range | 0.1–500 ng/mL | 5–3000 ng/mL | 5–200 ng/mL |
| LLOQ | 0.1 ng/mL | 5.0 ng/mL | 0.97 ng/mL |
| Internal Standard | Pirfenidone | Diazepam | Tofacitinib |
| Run Time | 3.5 min | 3.0 min | 5 min |
| Accuracy | -8.1% to 8.8% | Not Specified | 97.65–101.55% |
| Precision (%RSD) | < 9.7% | Not Specified | 0.27–1.53% |
| Extraction Recovery | 75.6–85.6% | Not Specified | 102.7 ± 3.12% |
High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection for Research Purposes
While LC-MS/MS is highly sensitive, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) offers a simpler and more cost-effective alternative for certain research applications. nih.govnih.gov Several HPLC-UV methods have been developed for the quantification of bosutinib.
One such method for determining bosutinib in human plasma involved solid-phase extraction for sample cleanup. nih.govnih.gov This method demonstrated linearity over a concentration range of 25–1500 ng/mL, with a lower limit of detection (LOD) of 20 ng/mL and an LLOQ of 25 ng/mL. nih.govnih.gov The intra- and inter-day precision was below 8.7%, and the accuracy ranged from -5.95% to 5.85%. nih.govnih.gov The extraction recovery rates for bosutinib were between 84.36% and 85.82%. nih.govnih.gov
Another RP-HPLC method was developed for the estimation of bosutinib in bulk form, with a linearity range of 10-50 μg/mL and a retention time of 7.433 minutes. ijrpc.com The LOD and LLOQ for this method were found to be 0.297 μg/mL and 0.901 μg/mL, respectively. ijrpc.com
The following table details the parameters of a validated HPLC-UV method.
| Parameter | HPLC-UV Method (Human Plasma) nih.govnih.gov | RP-HPLC Method (Bulk Form) ijrpc.com |
| Sample Preparation | Solid-Phase Extraction | Dilution |
| Linear Range | 25–1500 ng/mL | 10–50 μg/mL |
| LOD | 20 ng/mL | 0.297 μg/mL |
| LLOQ | 25 ng/mL | 0.901 μg/mL |
| Internal Standard | Imatinib (B729) | Not Specified |
| Retention Time | 15 minutes | 7.433 min |
| Accuracy | -5.95% to 5.85% | Not Specified |
| Precision (%CV) | < 8.7% | Not Specified |
| Extraction Recovery | 84.36%–85.82% | Not Applicable |
Method Development and Validation Utilizing Quality by Design (QbD) Principles for Research Assays
The application of Quality by Design (QbD) principles to analytical method development ensures a systematic and robust approach to creating high-quality analytical procedures. mdpi.comresearchgate.netresearcher.liferesearchgate.net QbD involves defining the analytical target profile (ATP), identifying critical quality attributes (CQAs), and conducting risk assessments to understand the impact of various method parameters on the final results. mdpi.comresearcher.life
For bosutinib, a stability-indicating RP-HPLC method was developed using a risk- and design of experiments (DoE)-based enhanced analytical quality by design (AQbD) approach. researcher.life This involved identifying and assessing risk parameters using a risk priority number (RPN) ranking system. researcher.life The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile (B52724) and 1.0% triethylamine (B128534) in water (pH 7.0). researcher.life
Another study utilized a Box-Behnken Design (BBD) as part of the QbD approach to optimize an HPLC method for quantifying bosutinib in tablet form and rat plasma. mdpi.comresearchgate.net The optimized method used an isocratic elution with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer (pH 3.0) and acetonitrile (60:40% v/v). mdpi.comresearchgate.net The method demonstrated a linearity range of 2–20 μg/mL with a correlation coefficient of 0.999. mdpi.comresearchgate.net
Application in Preclinical Pharmacokinetic and Tissue Distribution Studies
Validated bioanalytical methods are essential for conducting preclinical pharmacokinetic and tissue distribution studies. A UPLC-MS/MS method was successfully applied to investigate the pharmacokinetics and tissue distribution of bosutinib in mice following oral administration. rsc.orgresearchgate.net This highlights the practical application of these advanced analytical techniques in generating critical data for drug development. Similarly, a UPLC-MS/MS method developed for rat plasma was successfully used in a pharmacokinetic study of bosutinib in rats. researchgate.netnih.gov
Bioanalytical Methodologies for Metabolite Analysis (e.g., M2, M5, M6 in research contexts)
Understanding the metabolic profile of a drug is a critical aspect of preclinical research. Bosutinib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system. nih.gov The main metabolites identified in human plasma are the oxydechlorinated (M2) and N-desmethylated (M5) forms. bccancer.bc.ca Another metabolite, bosutinib N-oxide (M6), has also been identified. bccancer.bc.ca
Bioanalytical methods, particularly LC-MS/MS, are crucial for the simultaneous quantification of the parent drug and its metabolites. In clinical pharmacology studies, samples were analyzed for bosutinib and its major inactive metabolites, M2 and M5. fda.gov The mean area under the curve (AUC) ratio of metabolites to the parent drug was found to be 0.196 for M2 and 0.251 for M5. fda.gov The development of these methods allows for a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Viii. Polypharmacology and Off Target Kinase Inhibition Studies
Investigation of Secondary Kinase Targets
Bosutinib (B1684425) has been identified as a potent inhibitor of the Salt-Inducible Kinase (SIK) family. researchgate.netresearchgate.net In vitro screening has demonstrated that bosutinib can inhibit SIK2. nih.gov Mechanistic studies in macrophages have shown that bosutinib's inhibition of SIKs leads to the dephosphorylation of CREB-regulated transcription co-activator 3 (CRTC3). researchgate.net This dephosphorylation promotes the translocation of CRTC3 to the nucleus, where it associates with CREB to induce the expression of anti-inflammatory genes, such as IL-10. researchgate.netnih.gov This anti-inflammatory effect is also achieved through the inhibition of NF-κB. nih.gov The effects of bosutinib on macrophage polarization are believed to be a direct result of SIK inhibition rather than its activity against its primary tyrosine kinase targets. researchgate.net
Bosutinib has been identified as a potent inhibitor of WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint. researchgate.netdrugbank.com This inhibition can lead to the disruption of the G2/M checkpoint, forcing cells with DNA damage into mitosis and potentially leading to mitotic catastrophe and cell death. researchgate.net The ability of bosutinib to inhibit WEE1 has been shown to potentiate the effects of DNA damaging agents and radiation in preclinical models. researchgate.netdrugbank.com Structural studies have provided insights into the binding of bosutinib to the WEE1 kinase domain. plos.org Furthermore, an isomer of bosutinib has demonstrated even more potent inhibition of WEE1. In addition to WEE1, bosutinib has been found to target other kinases, including members of the TEC and STE20 kinase families, as well as Calcium/calmodulin-dependent protein kinase type 2 gamma (CAMK2G). guidetopharmacology.orgnih.gov
Analysis of Non-Kinase Target Interactions
While primarily a kinase inhibitor, studies have explored the potential for bosutinib to interact with non-kinase proteins. In chemical proteomics studies, several non-kinase proteins, including GRB2, STS-1, SHC, NCK2, and SHIP2, were identified as co-purifying with bosutinib. nih.gov However, these proteins are known to interact with BCR-ABL and other tyrosine kinases, suggesting they were likely co-purified as part of a complex with bosutinib's primary kinase targets rather than as direct binders of bosutinib itself. nih.gov
Further investigations into potential non-kinase interactions revealed that pyruvate (B1213749) kinase and hexokinase-3 were nonspecific binders, as their enzymatic activities were not inhibited by bosutinib. nih.gov Notably, preclinical studies have indicated that bosutinib lacks inhibitory activity against the receptor tyrosine kinases c-Kit and platelet-derived growth factor receptor (PDGFR).
Interaction with Drug Transporters (e.g., P-glycoprotein, ABCB1, ABCG2, SLC22A1 in vitro)
In vitro studies have extensively investigated the interaction of bosutinib with various drug transporters, which can influence its intracellular concentration and contribute to drug resistance. The primary transporters studied in relation to bosutinib are P-glycoprotein (P-gp, encoded by the ABCB1 gene), breast cancer resistance protein (BCRP, encoded by the ABCG2 gene), and the organic cation transporter 1 (OCT1, encoded by the SLC22A1 gene).
Studies have shown that bosutinib is a substrate for the efflux transporter ABCB1. nih.gov Overexpression of ABCB1 in cell lines leads to decreased intracellular accumulation of bosutinib and subsequent resistance to the drug. nih.gov This resistance can be reversed by treatment with an ABCB1 inhibitor like verapamil, which restores bosutinib sensitivity. nih.gov In contrast, in vitro studies have indicated that bosutinib is not a significant substrate for ABCG2 or the uptake transporter SLC22A1, as their expression levels did not substantially affect intracellular bosutinib concentrations. nih.gov
While bosutinib is a substrate for ABCB1, it also demonstrates inhibitory effects on this transporter at higher concentrations. Similarly, although not a substrate, bosutinib can inhibit the function of ABCG2. One study reported that while neither ABCB1 nor ABCG2 overexpression conferred significant resistance to bosutinib, the compound did inhibit both transporters. Another study showed moderate to strong inhibitory effects on organic cation transporter 2 and multidrug and toxin extrusion protein 1.
The table below summarizes the findings from various in vitro studies on the interaction of bosutinib with key drug transporters.
| Transporter (Gene) | Interaction Type | Effect on Bosutinib | Bosutinib's Effect on Transporter |
|---|---|---|---|
| P-glycoprotein (ABCB1) | Substrate/Inhibitor | Effluxed from cells, leading to reduced intracellular concentration and potential resistance. | Inhibits transporter function at higher concentrations. |
| Breast Cancer Resistance Protein (ABCG2) | Inhibitor (not a significant substrate) | Intracellular concentration not significantly affected by transporter expression. | Inhibits transporter function. |
| Organic Cation Transporter 1 (SLC22A1) | Not a significant substrate | Intracellular concentration not significantly affected by transporter expression. | No significant inhibitory effect reported in these studies. |
Cytochrome P450 Enzyme (CYP) Interaction and Metabolism Studies (in vitro/mechanistic)
The metabolism of bosutinib is a critical factor in its pharmacokinetics and potential for drug-drug interactions. In vitro and mechanistic studies have primarily focused on its relationship with the cytochrome P450 (CYP) enzyme system.
In vitro studies have unequivocally identified bosutinib as a substrate for CYP3A4. This enzyme is the primary route of bosutinib's metabolism in the liver. The major metabolites identified in plasma, oxydechlorinated (M2) and N-desmethylated (M5) bosutinib, are formed through CYP3A4-mediated reactions and are considered inactive.
Given its reliance on CYP3A4 for metabolism, co-administration with strong or moderate inhibitors of this enzyme can significantly alter bosutinib's exposure. For instance, in vitro and clinical studies have demonstrated that potent CYP3A4 inhibitors can lead to a substantial increase in bosutinib plasma concentrations.
In addition to being a substrate, bosutinib also exhibits inhibitory properties towards CYP3A4. In vitro studies have shown that bosutinib can act as a time-dependent inhibitor of CYP3A4. Curcumin, for example, demonstrated potent reversible inhibition of CYP3A4-mediated N-demethylation of bosutinib in vitro. This dual role as both a substrate and an inhibitor of the same enzyme highlights the complexity of its drug interaction profile. Bosutinib has also been reported to cause time-dependent inhibition of CYP2C8 in vitro, although the clinical relevance of this finding was predicted to be low.
The table below outlines the key in vitro findings regarding bosutinib's interaction with CYP3A4.
| Interaction | Description | Consequence |
|---|---|---|
| Substrate of CYP3A4 | Bosutinib is primarily metabolized by the CYP3A4 enzyme. | Co-administration with CYP3A4 inducers can decrease bosutinib levels, while inhibitors can increase its levels. |
| Inhibitor of CYP3A4 | Bosutinib can inhibit the activity of the CYP3A4 enzyme. | Potential to increase the concentration of other drugs that are substrates of CYP3A4. |
| Time-Dependent Inhibition | Bosutinib shows time-dependent inhibitory effects on CYP3A4 in vitro. | This mechanism can lead to more potent and longer-lasting drug interactions. |
Effects on mRNA Expression of CYP Enzymes
The influence of bosutinib monohydrate on the messenger RNA (mRNA) expression of various cytochrome P450 (CYP) enzymes has been evaluated in preclinical studies, including both in vitro assays with human cells and in vivo animal models. These studies are crucial for predicting potential drug-drug interactions, as changes in CYP enzyme mRNA levels can indicate an induction or suppression of their metabolic activity.
In Vitro Studies in Human Hepatocytes
Interactive Data Table: Effect of Bosutinib on Human CYP Enzyme mRNA Expression (In Vitro)
| CYP Enzyme | Effect on mRNA Expression | Implication for Drug Interactions |
|---|---|---|
| CYP1A2 | Unlikely to induce | Low potential for interactions with CYP1A2 substrates |
| CYP2B6 | Unlikely to induce | Low potential for interactions with CYP2B6 substrates |
| CYP2C9 | Unlikely to induce | Low potential for interactions with CYP2C9 substrates |
| CYP2C19 | Unlikely to induce | Low potential for interactions with CYP2C19 substrates |
In Vivo Animal Studies
In addition to human in vitro data, studies in animal models have provided further insights. RNA sequencing of mesenteric arteries from mice treated with bosutinib identified changes in the gene expression related to the cytochrome P450 signaling pathway. europa.eu This analysis revealed that bosutinib treatment led to an upregulation of the mRNA levels for Cyp1b1 and Cyp2d22. europa.eu However, the same study did not observe significant effects on the mRNA expression of Cyp2j5, Cyp2j6, Cyp2c38, Cyp2c29, or Cyp2c44 in the mesenteric arteries of the treated mice. europa.eu It is important to note that these findings are from a specific tissue in a murine model and may not directly translate to human liver metabolism.
Interactive Data Table: Effect of Bosutinib on Murine CYP Enzyme mRNA Expression in Mesenteric Arteries (In Vivo)
| Murine CYP Enzyme | Effect on mRNA Expression |
|---|---|
| Cyp1b1 | Upregulated |
| Cyp2d22 | Upregulated |
| Cyp2j5 | No significant effect |
| Cyp2j6 | No significant effect |
| Cyp2c38 | No significant effect |
| Cyp2c29 | No significant effect |
Ix. Broader Biological Implications and Emerging Research Avenues
Role in Autophagy Modulation in Preclinical Cell and Animal Models
Autophagy, a catabolic process involving the lysosomal degradation of cellular components, is crucial for maintaining cellular homeostasis. Dysregulation of this process is implicated in numerous diseases. Preclinical studies have identified bosutinib (B1684425) as a modulator of autophagy, promoting the clearance of misfolded or aggregated proteins.
A key mechanism highlighted in neurodegenerative disease models is bosutinib's ability to enhance the interaction between the E3 ubiquitin ligase Parkin and Beclin-1, a protein central to the initiation of autophagy. nih.govnih.gov In animal models of Alzheimer's disease, bosutinib treatment was shown to increase the levels of soluble parkin, which in turn facilitates the functional interaction with Beclin-1. nih.govnih.gov This enhanced interaction is critical for the degradation of amyloid proteins. nih.gov Studies using mouse models of α-synucleinopathy, relevant to Parkinson's disease, also demonstrated that bosutinib treatment increased parkin-Beclin-1 interaction and parkin ubiquitination, promoting the autophagic clearance of α-synuclein. plos.orgplos.org
Furthermore, in melanoma cell lines, bosutinib has been observed to block autophagy flux, leading to lysosomal membrane permeabilization and a form of caspase-independent cell death. This suggests that its impact on autophagy can be context-dependent, leading to different cellular outcomes. While it promotes a protective, clearing mechanism in neurodegenerative models, it can induce cell death pathways in certain cancer cells. mdpi.com In the context of chronic myeloid leukemia (CML), autophagy has been identified as a survival mechanism for cancer cells treated with tyrosine kinase inhibitors; therefore, modulating this pathway is of significant interest. nih.gov
| Preclinical Model | Key Findings on Autophagy Modulation | Mechanism | Reference |
|---|---|---|---|
| Alzheimer's Disease Mouse Model | Enhances amyloid clearance and improves cognitive performance. | Increases soluble parkin, leading to enhanced functional parkin-Beclin-1 interaction and autophagic degradation. | nih.govnih.gov |
| α-Synucleinopathy (Parkinson's) Mouse Model | Promotes autophagic α-synuclein clearance and nigral neuron survival. | Increases parkin ubiquitination and interaction with Beclin-1. | plos.orgplos.org |
| Melanoma Cell Lines (Canine and Human) | Induces caspase-independent cell death by blocking autophagy flux. | Causes lysosomal membrane permeabilization. | mdpi.com |
| CML Cell Lines | Autophagy induction is a survival mechanism for cells treated with tyrosine kinase inhibitors. | - | nih.gov |
Anti-Inflammatory Effects in Experimental Disease Models
Bosutinib exhibits significant anti-inflammatory properties in various experimental models, primarily through the inhibition of Salt-Inducible Kinases (SIKs). nih.govresearchgate.netahajournals.orgnih.gov This mechanism represents a key aspect of its broader biological activity, distinct from its primary function as a Src/Abl inhibitor.
In macrophage-based studies, bosutinib was found to induce an anti-inflammatory, "regulatory-like" phenotype. researchgate.netnih.gov This is characterized by a significant increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) and a concurrent suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα), IL-6, and IL-12. researchgate.net The underlying mechanism involves the inhibition of SIKs, which leads to the dephosphorylation and nuclear translocation of the CREB-regulated transcription co-activator 3 (CRTC3). nih.govresearchgate.net In the nucleus, CRTC3 activates a CREB-dependent gene transcription program, which includes the gene for IL-10. nih.govresearchgate.net
These anti-inflammatory effects have been validated in specific disease models. In a mouse model of intracerebral hemorrhage (ICH), bosutinib administration attenuated inflammation, reduced brain edema, and improved neurological function. nih.govahajournals.orgnih.gov These protective effects were mediated by the inhibition of SIK-2 and the subsequent modulation of the CRTC3/CREB/NF-κB pathway. nih.govahajournals.org Similarly, in a mouse model of experimental silicosis, bosutinib therapy reduced lung inflammation and fibrosis, leading to improved lung mechanics. ahajournals.org
| Experimental Model | Key Anti-Inflammatory Findings | Mechanism | Reference |
|---|---|---|---|
| Macrophage Cell Cultures | Induces a 'regulatory-like' phenotype; increases IL-10 production; suppresses TNFα, IL-6, and IL-12. | Inhibition of Salt-Inducible Kinases (SIKs), leading to CRTC3 nuclear translocation and CREB-dependent transcription. | researchgate.netnih.gov |
| Intracerebral Hemorrhage (ICH) Mouse Model | Attenuated post-ICH inflammation, reduced brain edema, and improved neurological function. | Inhibition of SIK-2, mediated by the CRTC3/CREB/NF-κB pathway. | nih.govahajournals.orgnih.gov |
| Experimental Silicosis Mouse Model | Reduced lung inflammation and remodeling, resulting in improved lung mechanics. | Reduction of inflammatory cells and modulation of cytokines in the lung. | ahajournals.org |
Neurobiological Research Applications (e.g., Protein Aggregate Clearance in Neurodegeneration Models)
A significant area of emerging research for bosutinib is its potential application in neurodegenerative diseases, which are often characterized by the pathological aggregation of misfolded proteins. oatext.commdpi.com Preclinical studies have shown that bosutinib can cross the blood-brain barrier and promote the clearance of key neurotoxic proteins, including amyloid-beta (Aβ), hyper-phosphorylated tau, and alpha-synuclein (B15492655) (α-syn). nih.govplos.orgnih.gov
The primary mechanism for this neuroprotective effect is the induction of autophagy, as detailed in section 9.1. In mouse models of Alzheimer's disease, bosutinib treatment not only facilitated the clearance of Aβ but also led to cognitive improvements. nih.govnih.govlktlabs.com This was attributed to the restoration of the functional interaction between parkin and Beclin-1, which is impaired in Alzheimer's pathology. nih.govnih.gov
In models relevant to Parkinson's disease and other synucleinopathies like Dementia with Lewy Bodies (DLB), bosutinib has been shown to effectively promote the clearance of α-syn. plos.orgplos.orgnih.gov By increasing parkin ubiquitination and its interaction with Beclin-1, bosutinib enhances the autophagic degradation of α-syn, leading to the survival of dopaminergic neurons. plos.org Preclinical studies supporting its use in DLB have shown that bosutinib reduces levels of neurotoxic proteins and improves motor and cognitive behavior. nih.govresearchgate.net These findings have provided the rationale for clinical investigations of bosutinib in patients with these neurodegenerative conditions.
| Neurodegeneration Model | Protein Aggregate Targeted | Key Findings | Reference |
|---|---|---|---|
| Alzheimer's Disease (AD) Mouse Models | Amyloid-beta (Aβ), hyper-phosphorylated Tau | Reduces amyloid plaques, enhances amyloid clearance, and improves cognitive performance. | nih.govnih.govlktlabs.com |
| Parkinson's Disease (PD) / α-Synucleinopathy Mouse Models | Alpha-synuclein (α-syn) | Promotes autophagic clearance of α-syn and protects dopaminergic neurons. | plos.orgplos.org |
| Dementia with Lewy Bodies (DLB) Models | Alpha-synuclein (α-syn) | Clears misfolded proteins including α-syn, p-tau, and Aβ; improves motor and cognitive behavior. | nih.govresearchgate.net |
X. Future Directions in Bosutinib Monohydrate Research
Elucidation of Novel Molecular Targets and Signaling Pathways
Initial research and clinical use of bosutinib (B1684425) have centered on its potent inhibition of the BCR-ABL fusion protein and Src family kinases. nih.govnih.gov However, recent studies suggest that bosutinib's activity extends beyond these well-established targets. A comprehensive understanding of its complete target profile is crucial for identifying new therapeutic opportunities and predicting potential off-target effects.
Advanced proteomic and kinomic profiling techniques have revealed that bosutinib interacts with a broader spectrum of kinases than initially recognized. ashpublications.orgresearchgate.net These newly identified targets include members of the STE20, Tec, and c-Kit kinase families, as well as CAMK2G, a kinase implicated in myeloid leukemia cell proliferation. researchgate.netaacrjournals.org For instance, bosutinib is the first kinase inhibitor shown to target CAMK2G. researchgate.net Further investigation into these novel targets could unveil new applications for bosutinib in other malignancies where these kinases play a critical role.
Beyond identifying individual targets, future research will focus on elucidating the complex signaling pathways modulated by bosutinib. While its effects on BCR-ABL and Src signaling are well-documented, its impact on other critical pathways is an active area of investigation. nih.gov For example, studies have shown that bosutinib can inhibit the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 signaling pathways in neuroblastoma cells. nih.gov In head and neck squamous cell carcinoma (HNSCC), bosutinib has been shown to inhibit EGFR activation. mdpi.comnih.gov A deeper understanding of how bosutinib influences these interconnected signaling networks will be instrumental in developing rational combination therapies and predicting patient responses. For example, in HNSCC cell lines with PIK3CA mutations, combining bosutinib with the PI3Kα inhibitor alpelisib (B612111) has demonstrated a synergistic effect. mdpi.comnih.gov Additionally, research has indicated that bosutinib, in conjunction with TGF-ß1, can modulate apoptosis-related proteins and downregulate the expression of SMAD3 and Stat5 genes. researchgate.net
Development of Advanced Preclinical Models for Mechanistic Investigations
To further unravel the complex mechanisms of action and resistance, researchers are developing and utilizing more sophisticated preclinical models that better recapitulate human disease.
Patient-Derived Xenografts (PDXs) , created by implanting patient tumor tissue into immunodeficient mice, have emerged as a valuable tool. aacrjournals.orgnih.gov These models maintain the genetic and histological characteristics of the original tumor, providing a more accurate platform for evaluating drug efficacy and identifying biomarkers of response. nih.gov Studies using PDX models of pancreatic and head and neck cancers have provided insights into bosutinib's in vivo activity and potential predictive biomarkers. nih.govaacrjournals.org
Organoid technology represents another significant advancement in preclinical modeling. prinsesmaximacentrum.nlfrontiersin.orgnih.gov These three-dimensional (3D) cell cultures, derived from patient tissues, can self-organize into structures that mimic the architecture and function of the original organ or tumor. frontiersin.orgnih.gov Tumor organoids offer a powerful platform for high-throughput drug screening and personalized medicine, allowing researchers to test the efficacy of bosutinib and other agents on a patient-specific basis. nih.govprinsesmaximacentrum.nl The development of organoid biobanks will further accelerate research by providing a diverse collection of models for studying various cancer types and their response to treatment. prinsesmaximacentrum.nlfrontiersin.org
Rational Design of Next-Generation Inhibitors Based on the Bosutinib Scaffold
While bosutinib is a potent inhibitor, the emergence of resistance, particularly due to mutations in the target kinase, remains a clinical challenge. nih.govdovepress.com This has spurred efforts to design next-generation inhibitors based on the bosutinib scaffold with improved efficacy and the ability to overcome resistance mutations.
Structural biology plays a pivotal role in this process. The crystal structure of bosutinib bound to the Abl kinase domain has provided valuable insights into its binding mode and has helped to explain its activity against several imatinib-resistant mutants. plos.org This structural information serves as a blueprint for the rational design of new analogs. By modifying the chemical structure of bosutinib, researchers aim to enhance its binding affinity, improve its selectivity, and overcome the steric hindrance caused by resistance mutations like the T315I "gatekeeper" mutation. plos.orgmdpi.com
Structure-activity relationship (SAR) studies are crucial for optimizing the bosutinib scaffold. researchgate.netmdpi.com These studies involve systematically modifying different parts of the molecule and evaluating the impact on its biological activity. For example, research has shown that modifications to the C-4 anilino group and the C-7 substituent of the quinoline (B57606) core can significantly impact the potency and selectivity of bosutinib analogs. researchgate.net Through iterative cycles of design, synthesis, and testing, scientists are working to develop novel inhibitors with superior pharmacological properties.
Exploration of Mechanistic Combinatorial Strategies in Research Settings
Combining bosutinib with other therapeutic agents is a promising strategy to enhance its efficacy, overcome resistance, and broaden its clinical applications. Preclinical research is actively exploring various combination strategies based on a mechanistic understanding of cellular signaling pathways.
One approach involves combining bosutinib with other tyrosine kinase inhibitors (TKIs). For instance, studies have shown that the combination of bosutinib and dasatinib (B193332) can have synergistic effects in inhibiting the growth of CML cells, including those with the T315I mutation. ashpublications.orgnih.gov This synergy may be due to the partially overlapping but distinct target profiles of the two drugs. nih.gov
Another strategy focuses on targeting downstream signaling pathways that are activated as a compensatory mechanism in response to bosutinib treatment. For example, since bosutinib can lead to the activation of the MAPK/ERK pathway, combining it with a MEK inhibitor like trametinib (B1684009) has shown synergistic anti-tumor effects in non-small-cell lung cancer models. researchgate.net Similarly, combining bosutinib with a Chk1 inhibitor has demonstrated synergistic effects in highly imatinib-resistant leukemia cells. nih.gov
Furthermore, research is exploring the combination of bosutinib with inhibitors of other critical cellular processes. In HNSCC cell lines with PIK3CA mutations, the combination of bosutinib with the PI3Kα inhibitor alpelisib has shown synergistic effects. mdpi.comnih.gov These preclinical findings provide a strong rationale for further investigation of these combination therapies in clinical settings. However, it is important to note that not all combinations are beneficial; one study reported that bosutinib could reduce the efficacy of dasatinib in triple-negative breast cancer cell lines, highlighting the complexity of drug interactions. iiarjournals.org
Addressing Remaining Molecular Resistance Challenges from a Research Perspective
Despite the success of bosutinib and other TKIs, drug resistance remains a major hurdle in cancer therapy. dovepress.comnih.gov Resistance can be broadly categorized as either BCR-ABL-dependent or -independent.
BCR-ABL-dependent resistance primarily involves mutations in the ABL kinase domain that prevent effective drug binding. dovepress.comijbs.com While bosutinib is effective against many imatinib-resistant mutations, it is not active against the T315I and V299L mutations. nih.govmdpi.com A key research focus is to develop novel inhibitors, such as ponatinib, that can effectively target these resistant mutants. dovepress.com Additionally, BCR-ABL gene amplification, leading to overexpression of the oncoprotein, can also contribute to resistance. ijbs.com
BCR-ABL-independent resistance involves the activation of alternative signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of BCR-ABL. nih.goviiarjournals.org These pathways can include the PI3K/AKT/mTOR, JAK/STAT, and RAS/MAPK pathways. dovepress.comiiarjournals.org Research is focused on identifying the specific bypass mechanisms at play in resistant tumors and developing targeted therapies to block these escape routes. Another mechanism of resistance involves the altered expression of drug transporters, such as an increase in drug efflux proteins, which can lower the intracellular concentration of bosutinib. nih.gov
Future research will continue to investigate the complex interplay of these resistance mechanisms to develop more effective and durable therapeutic strategies.
Q & A
Q. How can systematic reviews evaluate bosutinib’s efficacy across heterogeneous trials?
- Methodological Answer : Apply PICOT frameworks to define Population (e.g., CP-CML), Intervention/Comparator (bosutinib vs. dasatinib), Outcomes (major cytogenetic response), and Time (18-month follow-up). Use random-effects models to pool hazard ratios (HRs) and assess heterogeneity via I² statistics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
